Neurosafety: >4-Fold Reduction in Seizure and Mortality Risk vs. Aminophylline
In a direct head-to-head comparative study in rats, acefylline piperazine (acepifylline) demonstrated a markedly superior neurosafety profile compared to aminophylline. While intraperitoneal aminophylline at 250 mg/kg caused seizures and death in 100% of animals, acefylline piperazine at doses up to 1000 mg/kg did not induce seizures or mortality [1].
| Evidence Dimension | Seizure and mortality induction |
|---|---|
| Target Compound Data | 0% seizure and mortality at 1000 mg/kg i.p. |
| Comparator Or Baseline | Aminophylline: 100% seizure and mortality at 250 mg/kg i.p. |
| Quantified Difference | Acefylline piperazine tolerated at >4× the lethal dose of aminophylline without neurotoxic effects. |
| Conditions | Rat chemoconvulsion model; intraperitoneal administration |
Why This Matters
This >4-fold improvement in neurosafety margin makes acefylline piperazine a preferred bronchodilator for patients with concomitant epilepsy or seizure-prone neurological conditions, a population where aminophylline is contraindicated.
- [1] A Comparative Study of Aminophylline- and Acepifylline-induced Seizures and Death in the Chemoconvulsion Model in Rats. Journal of Pharmacy and Pharmacology, 1997, 49(8), 802-805. View Source
